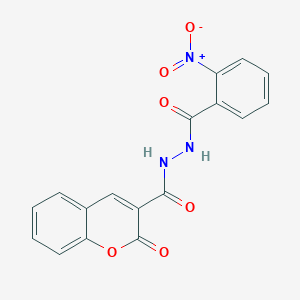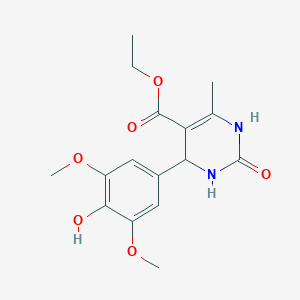![molecular formula C19H21N3O6S B4234229 1-[(4-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4234229.png)
1-[(4-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide
Overview
Description
1-[(4-Methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide represents a structurally complex molecule involving functional groups like sulfonyl, nitro, and piperidinecarboxamide. These groups play significant roles in determining the compound's reactivity, physical, and chemical properties, making it a subject of extensive research in organic and medicinal chemistry.
Synthesis Analysis
The synthesis of complex molecules involving sulfonyl and nitrophenyl groups typically employs methods such as nucleophilic aromatic substitution (NAS) and amidation reactions. For instance, Pietra and Vitali (1972) explored the NAS reactions involving piperidine and nitrobenzene derivatives, yielding compounds with potential similarities in structure and reactivity patterns to our compound of interest (Pietra & Vitali, 1972).
Mechanism of Action
Target of Action
The primary target of this compound is Stromelysin-1 , a human protein . Stromelysin-1 is an enzyme that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis.
Mode of Action
The interaction between the compound and its target may result in changes to the protein’s function, potentially inhibiting its enzymatic activity .
Biochemical Pathways
The downstream effects of these changes could include alterations in tissue structure and function .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of Stromelysin-1. This could result in decreased extracellular matrix degradation, potentially affecting processes like tissue remodeling and disease progression .
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-28-17-7-9-18(10-8-17)29(26,27)21-11-3-4-14(13-21)19(23)20-15-5-2-6-16(12-15)22(24)25/h2,5-10,12,14H,3-4,11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIUKEHDVXYGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4234146.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)alaninamide](/img/structure/B4234154.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4234156.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4234174.png)
![4-oxo-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4234177.png)


![2-iodo-N-[1-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4234194.png)


![6-bromo-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4234237.png)
![1'-ethyl-2-(tetrahydro-2-furanylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4234245.png)
![4-[2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4234247.png)
